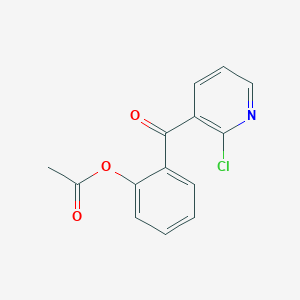

3-(2-Acetoxybenzoyl)-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-chloropyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-7-3-2-5-10(12)13(18)11-6-4-8-16-14(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQVGUSREDHOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642176 | |

| Record name | 2-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-35-1 | |

| Record name | 2-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Acetoxybenzoyl 2 Chloropyridine and Analogues

Strategic Approaches to the 2-Chloropyridine (B119429) Moiety

The 2-chloropyridine scaffold is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov Its preparation can be achieved through several distinct routes, each with its own advantages regarding selectivity and reaction conditions.

Direct chlorination of the pyridine (B92270) ring is a potential but often challenging method. The electron-deficient nature of the pyridine system makes it resistant to electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions such as high temperatures and the use of strong Lewis acids. nih.govchemrxiv.org The direct reaction of pyridine with chlorine can produce 2-chloropyridine, but this product can undergo further reaction to yield 2,6-dichloropyridine. wikipedia.orgchempanda.com Due to the electronic mismatch, these processes can be limited in scope and may result in mixtures of regioisomers, complicating purification. nih.govchemrxiv.org Alternative strategies have been developed to achieve more selective halogenation at specific positions of the pyridine ring. researchgate.netacs.orgresearchgate.net

A more convenient and highly selective method for preparing 2-chloropyridines involves the use of pyridine N-oxide as a precursor. wikipedia.org The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards reaction with chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this transformation. tandfonline.com

The reaction between pyridine-N-oxide and POCl₃ can produce a mixture of 2-chloropyridine and 4-chloropyridine. tandfonline.com However, the regioselectivity can be significantly enhanced. The addition of a stoichiometric amount of triethylamine to the reaction with POCl₃ has been shown to achieve a 90% yield of 2-chloropyridine with 99.2% selectivity. tandfonline.com This high selectivity obviates the need for complex purification methods like distillation or chromatography. tandfonline.com Other chlorinating agents can also be used, although they may result in lower yields and selectivity. tandfonline.com

| Chlorinating Agent | Base | Yield (%) | Selectivity for 2-Chloropyridine (%) | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine | 90 | 99.2 | tandfonline.com |

| p-Toluenesulfonyl Chloride | Triethylamine | Moderate | Moderate | tandfonline.com |

| Benzenesulfonyl Chloride | Triethylamine | Moderate | Moderate | tandfonline.com |

| Sulfuryl Chloride (SO₂Cl₂) | None/Base | Low | Low | tandfonline.com |

Once 2-chloropyridine is obtained, it can be further oxidized to 2-chloropyridine-N-oxide using oxidizing agents like hydrogen peroxide, often with a catalyst. guidechem.comresearchgate.net

For the synthesis of 3-substituted 2-chloropyridines, such as the target molecule, directed ortho-metallation (DoM) is a powerful strategy. This approach involves the deprotonation of an existing 2-chloropyridine ring at a specific position, guided by a directing group, followed by quenching with an electrophile.

The chlorine atom in 2-chloropyridine can direct metallation to the C-3 position. The use of lithium diisopropylamide (LDA) as the base efficiently achieves exclusive lithiation at the C-3 position. acs.org This creates a nucleophilic center that can then react with an appropriate electrophile, such as an acyl chloride, to introduce the desired side chain.

Interestingly, the regioselectivity of metallation can be altered by the choice of base. An unconventional C-6 lithiation of 2-chloropyridine can be achieved using a "superbase" combination of butyllithium (BuLi) and lithium dimethylamino ethoxide (LiDMAE). acs.orgnih.govresearchgate.net This method provides access to 6-functionalized 2-chloropyridines, highlighting the tunability of regioselective functionalization. acs.org The 2-chloropyridyl group itself can also act as a directing group to promote metallation on an attached aryl ring. nih.govacs.org

| Base | Solvent | Position of Lithiation | Reference |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | THF | C-3 | acs.org |

| BuLi-LiDMAE | Hexane | C-6 | acs.orgnih.gov |

Reductive dechlorination is a process that removes a chlorine atom and replaces it with a hydrogen atom. While not a direct step in the synthesis of 2-chloropyridine, it is a relevant transformation in the chemistry of chloropyridine systems. This reaction can occur under various conditions, including anaerobic microbial degradation in sediments or through chemical processes. researchgate.netresearchgate.net For instance, the transformation of dichloropyridines to monochloropyridines has been observed in anoxic freshwater sediment slurries. researchgate.net

In a synthetic context, dechlorination can be achieved through nucleophilic substitution or redox reactions. acs.orgnih.govnih.gov A recently developed process uses a combination of peroxymonocarbonate (HCO₄⁻) and hydroperoxide anion (HO₂⁻) to first induce N-oxidation of the chloropyridine, which lowers the energy barrier for a subsequent nucleophilic dechlorination by HO₂⁻. acs.orgnih.gov This highlights that while the C-Cl bond is stable, it can be cleaved under specific activating conditions.

Synthesis of the 2-Acetoxybenzoyl Moiety and Precursors

The 2-acetoxybenzoyl portion of the target molecule is derived from 2-acetoxybenzoic acid, commonly known as aspirin. wikipedia.org The synthesis of this component and its activation for coupling reactions are crucial steps.

The synthesis of 2-acetoxybenzoic acid is a classic esterification reaction. Salicylic acid is treated with acetic anhydride, typically with an acid catalyst like sulfuric or phosphoric acid, to acetylate the phenolic hydroxyl group. wikipedia.orgmedium.com This reaction converts the hydroxyl group into an ester, yielding aspirin and acetic acid as a byproduct. wikipedia.org

To couple this moiety with the 2-chloropyridine fragment, the carboxylic acid must be activated. A common method is to convert the carboxylic acid into a more reactive acyl halide, specifically an acyl chloride. 2-Acetoxybenzoyl chloride (also known as O-acetylsalicyloyl chloride) is prepared by reacting 2-acetoxybenzoic acid with a chlorinating agent such as thionyl chloride. ganeshremedies.comprepchem.com The resulting acyl chloride is a highly reactive electrophile, suitable for acylation reactions, such as a Friedel-Crafts reaction or reaction with an organometallic nucleophile, to form the final ketone linkage in 3-(2-Acetoxybenzoyl)-2-chloropyridine. ganeshremedies.com

Coupling Strategies for Constructing the this compound Framework

The synthesis of this compound and its analogues relies on strategic bond formations. The construction of the core framework of these molecules is a key focus in organic synthesis, with particular emphasis on the creation of the carbon-carbon bond that connects the pyridine and benzoyl moieties.

Carbon-Carbon Bond Formation Methodologies

The creation of carbon-carbon (C-C) bonds is fundamental to the synthesis of complex organic molecules. In the context of this compound, the key C-C bond is the one linking the carbonyl group to the pyridine ring at the 3-position. Several classical and modern C-C bond-forming reactions are instrumental in creating such linkages in related aromatic and heteroaromatic systems. These reactions often involve the coupling of an electrophilic partner with a nucleophilic partner.

Some prominent C-C bond formation strategies that are relevant to the synthesis of aryl ketones include:

Friedel-Crafts Acylation: This classic method involves the acylation of an aromatic ring with an acyl halide or anhydride using a Lewis acid catalyst. However, its application to pyridine chemistry can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the Lewis acid catalyst, thereby deactivating it.

Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Stille couplings, provide versatile and efficient methods for forming C-C bonds. For instance, a Suzuki reaction could potentially couple a 3-pyridylboronic acid derivative with a 2-acetoxybenzoyl halide. chemistry.coach

Grignard and Organolithium Reactions: The reaction of Grignard reagents or organolithium compounds with acylating agents is a powerful tool for C-C bond formation. In the synthesis of a 3-aroylpyridine, a 3-lithiated or 3-magnesiated pyridine derivative could react with a suitable 2-acetoxybenzoyl electrophile.

Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk While not directly applicable to the final bond formation in this compound, it is a crucial method for constructing more complex molecular frameworks that might be precursors to such compounds. alevelchemistry.co.uk

Table 1: Overview of Selected Carbon-Carbon Bond Formation Methodologies

| Reaction | Description | Key Components |

|---|---|---|

| Suzuki Reaction | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Palladium catalyst, base, organoboron compound, organohalide. chemistry.coach |

| Heck Reaction | A palladium-catalyzed reaction to form a substituted alkene from an unsaturated halide and an alkene. alevelchemistry.co.uk | Palladium catalyst, base, unsaturated halide, alkene. alevelchemistry.co.uk |

| Michael Addition | Nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk | Michael donor (nucleophile), Michael acceptor (α,β-unsaturated carbonyl). alevelchemistry.co.uk |

Role of Transition Metal Catalysis in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org Palladium, nickel, and copper are among the most utilized metals for these transformations. nih.govresearchgate.net These reactions are characterized by their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures from readily available starting materials. nih.gov

The general catalytic cycle for many cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-halide bond of the organohalide, leading to a higher oxidation state metal complex. acs.orgnih.gov

Transmetalation: The organic group from an organometallic reagent is transferred to the metal catalyst, displacing the halide. acs.orgnih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the low-valent catalyst. acs.orgnih.gov

Several types of transition metal-catalyzed cross-coupling reactions are particularly relevant for the synthesis of 3-aroylpyridines and their analogues:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. It is widely used due to the stability and low toxicity of the boronic acids and their derivatives. For example, a 2-chloropyridine-3-boronic acid derivative could be coupled with a 2-acetoxybenzoyl halide.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. Organozinc reagents are highly reactive, allowing for couplings that may be difficult with other methods. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org While not directly forming the aroyl linkage, it is a powerful method for introducing alkynyl substituents that can be further elaborated.

Table 2: Key Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst (Common) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Palladium | Stable reagents, mild reaction conditions. |

| Negishi | Organozinc | Palladium or Nickel | High reactivity of organozinc reagents. nih.gov |

| Sonogashira | Terminal alkyne | Palladium and Copper | Formation of C(sp)-C(sp2) bonds. rsc.org |

Application of Organocatalysis in the Synthesis of Related Complex Molecules

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. Organocatalysts offer several advantages, including being metal-free, often less sensitive to air and moisture, and capable of promoting a wide range of transformations with high enantioselectivity.

While the direct synthesis of this compound via organocatalysis may not be a standard approach, the principles of organocatalysis are widely applied in the synthesis of complex molecules containing pyridine and other heterocyclic motifs. Pyridine derivatives themselves can act as organocatalysts, for example, in acylation reactions. dntb.gov.ua

Recent advancements have demonstrated the utility of organocatalysis in the functionalization of pyridines. For instance, photochemical organocatalytic methods have been developed for the C-H functionalization of pyridines, allowing for the introduction of various substituents. acs.orgnih.gov This approach utilizes a dithiophosphoric acid catalyst that, upon photoexcitation, can facilitate the formation of a pyridinyl radical, which can then couple with other radical species. acs.orgnih.gov

The application of organocatalysis in the synthesis of complex molecules can be seen in various reaction types:

Asymmetric Aminocatalysis: Chiral amines can catalyze a variety of reactions, such as aldol and Michael reactions, to produce enantioenriched products.

Brønsted Acid and Base Catalysis: Organic acids and bases can be effective catalysts for a range of transformations, including condensations and rearrangements.

Hydrogen Bonding Catalysis: Catalysts that operate through hydrogen bonding interactions can control the stereochemistry of reactions with high precision.

These organocatalytic methodologies provide powerful tools for the construction of chiral centers and complex molecular architectures that may be found in analogues or more elaborate derivatives of this compound.

Elucidation of Reaction Mechanisms and Reactivity Patterns

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloropyridine (B119429) Core

The 2-chloropyridine moiety is a classic substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of pyridine (B92270) chemistry, allowing for the introduction of a wide range of nucleophiles at the C-2 position.

The displacement of the chlorine atom at the C-2 position by a nucleophile proceeds through a well-established two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the electron-deficient C-2 carbon atom. stackexchange.com This attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack relative to its benzene (B151609) counterparts. bath.ac.uk This activation is further enhanced by the presence of the electron-withdrawing 3-(2-acetoxybenzoyl) group. Such substituents are crucial for stabilizing the anionic intermediate, thereby facilitating the SNAr reaction. researchgate.netnih.gov In the second step of the mechanism, the aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted pyridine product.

The nitrogen atom is the key feature influencing the reactivity of the pyridine ring. Its high electronegativity exerts a strong electron-withdrawing inductive effect, reducing the electron density at the ortho (C-2, C-6) and para (C-4) positions. This makes these positions particularly susceptible to nucleophilic attack.

During an SNAr reaction at the C-2 position, the pyridine nitrogen plays a critical role in stabilizing the anionic Meisenheimer intermediate through resonance. stackexchange.com One of the key resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom, which is a significantly more stable contributor than structures where the charge resides on a carbon atom. stackexchange.com This stabilization lowers the activation energy of the reaction, making the displacement of leaving groups at the C-2 and C-4 positions kinetically favored over displacement at the C-3 position. stackexchange.com

Reactions Involving the Acetoxybenzoyl Substituent

The substituent at the 3-position contains two primary electrophilic sites: the carbonyl carbon of the acetate (B1210297) group and the carbonyl carbon of the benzoyl group. Each site exhibits characteristic reactivity toward nucleophiles.

The acetoxy group, being an aryl ester, is susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification. libretexts.org These reactions can be catalyzed by either acid or base.

Hydrolysis: In the presence of water, typically with acid or base catalysis, the ester can be hydrolyzed to yield a 2-hydroxybenzoyl group (a phenol) and acetic acid (or its conjugate base).

Transesterification: When treated with an alcohol, especially in the presence of a catalyst, the acetoxy group can be exchanged for a new alkoxy group. This equilibrium-driven process is often pushed to completion by using the alcohol as a solvent. masterorganicchemistry.comrsc.org

Under basic conditions, the mechanism involves a nucleophilic addition of a hydroxide (B78521) or alkoxide ion to the ester carbonyl, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the phenoxide leaving group to generate the new carboxylic acid or ester.

| Reaction Type | Nucleophile | Reagents | Product (Substituent) |

| Hydrolysis | Water | H⁺ or OH⁻ | 2-Hydroxybenzoyl |

| Transesterification | Alcohol (R-OH) | H⁺ or RO⁻ | 2-(New Ester)-benzoyl |

The carbonyl carbon of the benzoyl group is a "hard" electrophilic center that readily reacts with strong nucleophiles. msu.edu Unlike the ester carbonyl, this ketone-like carbonyl does not have a good leaving group attached, so it primarily undergoes nucleophilic addition reactions. libretexts.org

The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent workup with a proton source (like water or dilute acid) protonates the alkoxide to yield an alcohol.

Reduction: With hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the benzoyl group is reduced to a secondary alcohol.

Grignard/Organolithium Reaction: Treatment with organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) results in the formation of a new carbon-carbon bond and, after workup, a tertiary alcohol. msu.edu

| Reaction Type | Nucleophile | Reagents | Product (Substituent) |

| Reduction | Hydride (H⁻) | 1. NaBH₄ or LiAlH₄2. H₂O workup | (α-Hydroxybenzyl) |

| Grignard Reaction | Carbanion (R⁻) | 1. R-MgBr or R-Li2. H₂O workup | (α-Alkyl-α-hydroxybenzyl) |

Intramolecular Cyclization and Rearrangement Processes

Polyfunctional molecules like 3-(2-Acetoxybenzoyl)-2-chloropyridine possess the potential for intramolecular reactions, where different functional groups within the same molecule react with each other. Such processes could lead to the formation of complex heterocyclic ring systems. For example, a reaction sequence involving hydrolysis of the acetate to a phenol, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the C-2 position, could displace the chloride to form a fused ring system.

However, specific studies detailing the conditions and outcomes of intramolecular cyclization or rearrangement processes for this compound are not extensively documented in the reviewed scientific literature. The feasibility and pathway of such reactions would be highly dependent on reaction conditions, including temperature, solvent, and the presence of catalysts.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for complex molecules like this compound relies heavily on understanding the transient species that are formed and consumed during the chemical transformation. While direct experimental or computational studies on the reaction intermediates and transition states of this specific compound are not extensively available in the public domain, a detailed analysis can be constructed based on the well-established reactivity of its constituent functional groups: the 2-chloropyridine ring, the benzoyl ketone, and the acetoxy ester.

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, further enhanced by the chloro substituent, and the electrophilic carbonyl centers of the benzoyl and acetoxy groups. Reactions involving this compound likely proceed through various high-energy, transient species.

One of the most significant reaction pathways for 2-chloropyridines is nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.govwikiwand.com The formation of this intermediate is typically the rate-determining step of the reaction. vaia.com The electronegative nitrogen atom in the pyridine ring plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, making 2-chloropyridine significantly more reactive towards nucleophiles than chlorobenzene. vaia.comvaia.com

The transition state leading to the Meisenheimer complex involves the partial formation of the new bond between the nucleophile and the carbon atom at the 2-position of the pyridine ring, and a partial rehybridization of this carbon from sp2 to sp3. The stability of this transition state, and consequently the reaction rate, is influenced by the electron-withdrawing nature of the substituents on the pyridine ring.

Another key aspect of the reactivity of this compound is the presence of two carbonyl groups, which are susceptible to nucleophilic attack. The reaction of pyridine derivatives with acylating agents is known to proceed through the formation of a tetrahedral intermediate. rsc.org Pyridine itself can act as a nucleophilic catalyst in acylation reactions, forming an acylpyridinium ion intermediate. chemtube3d.com

In the context of this compound, nucleophilic attack on the carbonyl carbon of the benzoyl group would lead to a tetrahedral intermediate. Similarly, the hydrolysis of the acetoxy group, either under acidic or basic conditions, would also proceed through the formation of a tetrahedral intermediate at the ester carbonyl carbon. libretexts.org The stability and subsequent breakdown of these tetrahedral intermediates determine the final products of the reaction.

Below are interactive data tables summarizing the key characteristics of the likely reaction intermediates and transition states for reactions involving this compound, based on analogous systems.

Table 1: Characteristics of the Meisenheimer Intermediate in SNAr Reactions of 2-Chloropyridine Moiety

| Feature | Description |

| Structure | Anionic, resonance-stabilized cyclohexadienyl-like intermediate. |

| Hybridization at C2 | Changes from sp2 in the reactant to sp3 in the intermediate. |

| Key Stabilizing Factor | The electronegative nitrogen atom in the pyridine ring delocalizes the negative charge. vaia.com |

| Role in Reaction | Rate-determining step is typically the formation of this intermediate. vaia.com |

Table 2: Characteristics of the Transition State Leading to the Meisenheimer Intermediate

| Feature | Description |

| Geometry | A high-energy state where the C-nucleophile bond is partially formed and the C-Cl bond is partially elongated. |

| Charge Distribution | Partial negative charge is developing on the pyridine ring. |

| Influencing Factors | The energy of this state is lowered by electron-withdrawing groups on the ring. |

Table 3: Characteristics of Tetrahedral Intermediates at Carbonyl Groups

| Feature | Description |

| Structure | The carbonyl carbon changes from sp2 to sp3 hybridization, with four single bonds. |

| Formation | Results from the nucleophilic attack on the carbonyl carbon of the benzoyl or acetoxy group. rsc.org |

| Fate | Can collapse to reform the carbonyl group by expelling a leaving group, or be protonated to form a stable addition product. |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-Acetoxybenzoyl)-2-chloropyridine by providing information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 2-chloropyridine (B119429) ring, the benzoyl ring, and the acetoxy group. The protons on the pyridine (B92270) ring would likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the benzoyl group. Similarly, the protons of the benzoyl ring will resonate in the aromatic region, with their splitting patterns revealing their substitution pattern. A characteristic singlet for the methyl protons of the acetoxy group would be expected in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the benzoyl and acetoxy groups are expected to resonate at the downfield end of the spectrum. The chemical shifts of the carbons in the 2-chloropyridine and benzoyl rings would be indicative of their electronic environment, influenced by the attached functional groups. For instance, the carbon atom bonded to the chlorine in the pyridine ring is expected to show a characteristic chemical shift.

A hypothetical ¹H and ¹³C NMR data table based on known values for similar structural motifs is presented below.

| ¹H NMR (Hypothetical Data) | ¹³C NMR (Hypothetical Data) | |

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| 8.5 - 7.2 | Aromatic Protons (m) | 169.0 |

| 2.1 | Acetoxy Methyl Protons (s) | 165.0 |

| 150.0 - 120.0 | ||

| 21.0 |

This table is illustrative and represents expected chemical shift ranges based on analogous structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1750-1735 cm⁻¹ would be indicative of the C=O stretching vibration of the ester (acetoxy) group. Another strong band, typically between 1680-1660 cm⁻¹, would correspond to the C=O stretching of the benzoyl ketone. The spectrum would also feature bands corresponding to the C-Cl stretching vibration of the chloropyridine ring, typically in the 800-600 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be observable, and the aromatic ring vibrations are often strong in Raman spectra. The C-Cl stretch would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) (Hypothetical) | Expected Raman Frequency (cm⁻¹) (Hypothetical) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Acetoxy C=O Stretch | ~1740 | ~1740 |

| Benzoyl C=O Stretch | ~1670 | ~1670 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch | 1300-1000 | 1300-1000 |

| C-Cl Stretch | 800-600 | 800-600 |

This table is illustrative and represents expected vibrational frequencies based on known functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the aromatic rings and the carbonyl groups. The presence of conjugated systems, including the benzoyl and pyridine moieties, typically results in absorption maxima at longer wavelengths. The specific λmax values and molar absorptivity (ε) can be influenced by the solvent polarity. This technique is also valuable for studying the formation of charge-transfer complexes, where the molecule might act as an electron acceptor or donor.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula.

The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak. The fragmentation pattern would be expected to show characteristic losses of neutral fragments. For instance, the loss of the acetoxy group as a radical or ketene is a common fragmentation pathway for acetate (B1210297) esters. Cleavage of the bond between the benzoyl carbonyl and the pyridine ring could also occur. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments, serving as a diagnostic tool for their identification.

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction analysis would yield a precise three-dimensional model of the molecule. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. The planarity of the pyridine and benzene (B151609) rings, as well as the relative orientation of the acetoxybenzoyl and chloropyridine moieties, could be definitively established.

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis provides insights into the intermolecular interactions that govern the solid-state packing, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. For this compound, potential interactions could include C-H···O hydrogen bonds involving the carbonyl oxygen atoms, and possible π-π stacking between the aromatic rings of adjacent molecules. The chlorine atom could also participate in halogen bonding. Understanding these non-covalent interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Powder X-Ray Diffraction for Crystalline Phase Confirmation

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. mdpi.com It provides unique information about the atomic arrangement within a material, making it an indispensable tool for confirming the crystalline phase of a synthesized compound like this compound. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. When a sample is irradiated with X-rays, the atoms in the crystal lattice scatter the X-rays. If the scattered X-rays are in phase, they produce a constructive interference pattern, which is detected as diffraction peaks at specific angles.

The positions and intensities of these diffraction peaks are unique to a particular crystalline structure, serving as a "fingerprint" for the compound. This allows for the identification of the crystalline form and can be used to distinguish between different polymorphs, which are different crystalline arrangements of the same chemical entity. Polymorphism is a critical aspect in the development of chemical compounds, as different polymorphs can exhibit distinct physical and chemical properties.

The experimental setup for PXRD involves a powdered sample, which ensures that all possible crystallite orientations are represented. The sample is exposed to a beam of X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle, 2θ. The resulting plot of intensity versus 2θ is the powder diffraction pattern.

While the principles of PXRD are well-established for the characterization of crystalline materials, a search of publicly available scientific literature and databases did not yield specific experimental Powder X-Ray Diffraction data for this compound. Therefore, a data table of its characteristic diffraction peaks cannot be provided at this time. The generation of such data would require experimental analysis of a synthesized crystalline sample of the compound.

Below is an example of how PXRD data is typically presented. The table illustrates the kind of information that would be obtained from a PXRD analysis of a crystalline sample of this compound.

Interactive Data Table: Illustrative Powder X-Ray Diffraction Data

Note: The following data is for illustrative purposes only and does not represent actual experimental data for this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 45 |

| 15.8 | 5.61 | 100 |

| 18.3 | 4.85 | 60 |

| 20.5 | 4.33 | 70 |

| 22.1 | 4.02 | 50 |

| 25.4 | 3.51 | 90 |

| 28.9 | 3.09 | 30 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules based on the fundamental principles of quantum mechanics. These methods are crucial for predicting molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.netmdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, offer a good balance between accuracy and computational cost for optimizing molecular geometries and predicting various molecular properties. researchgate.netnipne.ronih.govsci-hub.se

Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of the molecule. scispace.commdpi.com For 3-(2-Acetoxybenzoyl)-2-chloropyridine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's three-dimensional shape and steric interactions.

Below is a hypothetical table illustrating the kind of data obtained from a DFT geometry optimization of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C2 (pyridine) | Cl | - | - | 1.74 Å |

| Bond Length | C3 (pyridine) | C (carbonyl) | - | - | 1.49 Å |

| Bond Length | C (carbonyl) | O (carbonyl) | - | - | 1.22 Å |

| Bond Angle | N1 (pyridine) | C2 (pyridine) | C3 (pyridine) | - | 120.5° |

| Dihedral Angle | C2 (pyridine) | C3 (pyridine) | C (carbonyl) | O (carbonyl) | 45.0° |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. sci-hub.se These methods, such as Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can provide higher accuracy for electronic structure calculations. researchgate.net

For this compound, ab initio calculations would be valuable for obtaining a highly accurate description of its electronic properties, such as electron correlation effects, which are important for understanding the molecule's reactivity and spectroscopic behavior. These high-accuracy calculations can serve as a benchmark for results obtained from more computationally efficient methods like DFT.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which is invaluable for the interpretation of experimental spectra and the confirmation of molecular structures. chemrxiv.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT and ab initio methods can be used to calculate the magnetic shielding tensors of atomic nuclei, which are then converted into NMR chemical shifts. idc-online.comescholarship.org By comparing the predicted ¹H and ¹³C NMR chemical shifts with experimental data, the proposed structure of this compound can be validated. sourceforge.io

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectral bands. mdpi.comnist.gov For this compound, this would involve identifying characteristic vibrational modes, such as the C=O stretching of the acetoxy and benzoyl groups, and the C-Cl stretching of the chloropyridine ring. researchgate.netnist.gov

The following table provides a hypothetical example of calculated vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch (acetoxy) | 1765 |

| C=O stretch (benzoyl) | 1680 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch | 1250 - 1050 |

| C-Cl stretch | 850 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules in various environments.

Conformational Analysis and Dynamic Behavior in Condensed Phases

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. researchgate.netmdpi.com The molecule's rotational freedom around single bonds allows it to adopt various conformations, and MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion.

By simulating the molecule in a condensed phase, such as in a solvent or a solid state, it is possible to observe its dynamic behavior under realistic conditions. This includes studying intramolecular motions, such as the rotation of the acetoxy and benzoyl groups, as well as intermolecular interactions with surrounding molecules.

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can significantly influence the conformation, stability, and reactivity of a molecule. researchgate.netresearchgate.net MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. researchgate.net For this compound, simulations in different solvents (e.g., polar and nonpolar) could be performed to understand how the solvent affects its conformational preferences and the accessibility of reactive sites. This information is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Interactions with Homogeneous and Heterogeneous Catalytic Systems

While specific catalytic studies on this compound are not extensively documented in publicly available literature, computational modeling can predict its interactions with various catalytic systems. The presence of a pyridine (B92270) ring, a benzoyl group, and a labile chlorine atom suggests several potential catalytic transformations.

In homogeneous catalysis , the nitrogen atom of the pyridine ring can act as a ligand for transition metal catalysts. Density Functional Theory (DFT) calculations can model the coordination of metals like palladium or copper to the pyridine nitrogen. These interactions can activate the C-Cl bond, facilitating cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The acetoxybenzoyl substituent's electronic and steric effects would influence the binding affinity and the subsequent catalytic cycle. For instance, the electron-withdrawing nature of the benzoyl group is expected to enhance the electrophilicity of the pyridine ring, potentially influencing the rate-determining step of the catalytic cycle.

For heterogeneous catalysis , theoretical models can simulate the adsorption of this compound onto catalyst surfaces, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). These calculations can determine the preferred orientation of the molecule on the surface and the adsorption energies. Such models can predict the feasibility of reactions like hydrogenation of the pyridine ring or dehalogenation. The interaction of the carbonyl group and the pyridine nitrogen with active sites on the catalyst surface would be critical in determining the reaction's regioselectivity and efficiency.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the potential energy surface of a reaction, identifying intermediates, and characterizing the all-important transition states. A key reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Theoretical studies on similar 2-chloropyridine (B119429) derivatives have shown that the SNAr reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. nih.govresearchgate.net The presence of the electron-withdrawing 3-(2-acetoxybenzoyl) group is expected to stabilize this intermediate, thereby facilitating the reaction.

Reaction Pathway Modeling Data for a Hypothetical SNAr Reaction:

| Step | Description | Calculated Parameter | Value (kcal/mol) |

| 1 | Formation of the Meisenheimer complex (Transition State 1) | Activation Energy (ΔG‡) | 15 - 25 |

| 2 | Meisenheimer Complex (Intermediate) | Relative Energy (ΔG) | 5 - 10 |

| 3 | Departure of the leaving group (Transition State 2) | Activation Energy (ΔG‡) | 2 - 5 |

| Overall | Reaction Energy | ΔGrxn | Exergonic |

Note: These values are illustrative and based on trends observed for similar substituted 2-chloropyridines. Actual values would require specific DFT calculations for this compound with a chosen nucleophile.

Transition State Characterization: The transition state for the formation of the Meisenheimer complex would involve the nucleophile approaching the C2 carbon of the pyridine ring, leading to a partial bond formation. The geometry of this transition state would be trigonal bipyramidal-like at the C2 carbon. Frequency calculations on the optimized transition state geometry would yield a single imaginary frequency, confirming it as a true saddle point on the potential energy surface.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP map of this compound would reveal regions of negative potential (typically colored red or yellow) and positive potential (blue).

The most negative potential is expected to be localized around the oxygen atoms of the carbonyl and acetoxy groups, as well as the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms and, significantly, the C2 carbon atom attached to the chlorine, highlighting it as the primary site for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. The energy and distribution of these orbitals are critical.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability to donate electrons. In this compound, the HOMO is likely to be distributed over the electron-rich acetoxybenzoyl moiety and the pyridine ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the ability to accept electrons. The LUMO is expected to be localized predominantly on the pyridine ring, particularly with significant contributions from the C2 and C6 positions, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. The presence of the electron-withdrawing benzoyl group and the chlorine atom would likely lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and rendering the molecule reactive towards nucleophiles.

Calculated FMO Data (Illustrative):

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.5 | Acetoxybenzoyl ring, Pyridine N |

| LUMO | -1.0 to -2.0 | Pyridine ring (C2, C4, C6) |

| HOMO-LUMO Gap | 4.5 to 6.5 | - |

Note: These energy values are typical for similar aromatic compounds and serve as an estimation. Precise values would be obtained from quantum chemical calculations.

Synthetic Applications and Derivatization Studies

3-(2-Acetoxybenzoyl)-2-chloropyridine as a Versatile Synthetic Building Block

This compound serves as a highly adaptable intermediate in organic synthesis. Chemical building blocks are molecules that form the basis for constructing more complex molecular structures. This compound embodies the characteristics of a versatile building block due to the presence of several distinct reactive sites that can be addressed selectively. The primary points of reactivity include the chloro-substituent on the pyridine (B92270) ring, the ester linkage in the acetoxy group, and the ketone functionality of the benzoyl moiety.

The utility of such building blocks is central to diversity-oriented synthesis, a strategy that aims to create large collections of structurally diverse molecules for screening in drug discovery and materials science. elsevierpure.comresearchgate.net The 2-chloropyridine (B119429) scaffold itself is a key component in numerous fungicides, insecticides, and pharmaceuticals. wikipedia.org By incorporating the acetoxybenzoyl group, the synthetic potential is expanded, allowing for the introduction of additional complexity and functionality. This positions this compound as a valuable starting material for generating libraries of novel compounds.

Derivatization at the Pyridine Ring

The pyridine ring of the molecule is the primary focus for many synthetic transformations, offering multiple positions for derivatization.

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of substituents. wikipedia.orgchempanda.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 and C4 positions, making the displacement of a good leaving group like chloride an efficient process.

In reactions involving 2-chloropyridines, various nucleophiles can be employed to displace the chloride, including alkoxides, amines, and thiols. For instance, the reaction of 2-chloropyridines with sodium ethoxide proceeds readily to form 2-ethoxypyridine (B84967) derivatives. researchgate.netepfl.ch This reactivity allows for the synthesis of diverse molecular scaffolds. While specific studies on this compound are not detailed, the general reactivity of the 2-chloropyridine moiety suggests its effective participation in such transformations.

Table 1: Examples of Nucleophilic Substitution on the 2-Chloropyridine Scaffold

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Amine | R-NH₂ | Amino (-NHR) | wikipedia.org |

| Alkoxide | R-ONa | Ether (-OR) | researchgate.netepfl.ch |

| Thiolate | R-SNa | Thioether (-SR) | researchgate.net |

This table illustrates general reactions of the 2-chloropyridine core, which are applicable to the target compound.

While the C2 position is activated for nucleophilic substitution, modern synthetic methods also allow for functionalization at other positions on the pyridine ring, such as C3 and C4. mdpi.comresearchgate.net Direct C-H functionalization has emerged as a powerful tool to avoid pre-functionalized starting materials. nih.gov For 2-chloropyridines, metalation using strong bases can lead to deprotonation at other ring positions, allowing for the introduction of electrophiles. For example, the use of certain lithium amide bases can direct metalation to specific sites. mdpi.com Although the benzoyl group at the 3-position already occupies this site in the target molecule, further functionalization at the C4, C5, or C6 positions remains a possibility through various organometallic and cross-coupling strategies.

Transformations Involving the Acetoxybenzoyl Moiety

The acetoxybenzoyl portion of the molecule offers additional sites for chemical modification. The most straightforward transformation is the hydrolysis of the acetyl group. This reaction, typically carried out under acidic or basic conditions, would convert the acetoxy group to a hydroxyl group, yielding 3-(2-hydroxybenzoyl)-2-chloropyridine. This transformation unmasks a phenolic hydroxyl group, which can then be used for further reactions, such as etherification or serving as a directing group in subsequent aromatic substitutions on the benzoyl ring. The ketone of the benzoyl group can also be a site for reactions such as reduction to an alcohol or conversion to an imine.

Synthesis of Polycyclic and Fused Heterocyclic Systems Utilizing the Compound Core

A significant application of functionalized pyridines is in the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. bohrium.com The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to form polycyclic structures.

For example, after nucleophilic substitution of the chloride with an appropriate amine, a subsequent intramolecular reaction (e.g., condensation or cyclization) involving the ketone or a derivative of the benzoyl moiety can lead to the formation of fused ring systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines. nih.gov The synthesis of fused heterocycles often involves building up the ring system from a pre-functionalized core, a role for which this compound is well-suited. nih.gov Methodologies such as [3+2] cycloadditions or transition metal-catalyzed intramolecular C-H arylations are common strategies for constructing such complex scaffolds. nih.govmdpi.com

Role in the Preparation of Advanced Organic Materials Precursors

Pyridine-containing compounds are crucial in the development of advanced organic materials, including ligands for transition metal catalysts, organic semiconductors, and components of supramolecular assemblies. bohrium.com The derivatization of this compound can lead to precursors for such materials. For instance, replacement of the chlorine atom with other functional groups can be used to tune the electronic properties of the molecule. The extended π-system and the presence of heteroatoms (N, O) make derivatives of this compound potential candidates for ligands in coordination chemistry or as building blocks for organic electronic materials.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for Complex Architectures

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single operation to form a complex product, minimizing purification steps and solvent usage. nih.gov The application of MCRs, particularly under green conditions such as microwave irradiation or using eco-friendly solvents, presents a promising avenue for constructing substituted pyridine (B92270) cores efficiently. nih.govnih.gov

Catalytic C-H Functionalization: Direct C-H arylation and other functionalization reactions are powerful tools that circumvent the need for pre-functionalized starting materials, such as boronic acids or organozinc reagents, which are common in traditional cross-coupling. chemrxiv.orgchemrxiv.org Developing palladium- or nickel-catalyzed C-H functionalization methods for the pyridine ring would offer a more atom-economical route to complex derivatives. chemrxiv.orgchemrxiv.org

Use of Sustainable Feedstocks: Research into synthesizing pyridine bases from renewable resources like glycerol (B35011) is gaining traction. researchgate.net Integrating such bio-based feedstocks into the synthesis of the core pyridine scaffold represents a significant step towards sustainable chemical manufacturing. researchgate.net

| Methodology | Description | Potential Application for Pyridine Scaffolds |

| Microwave-Assisted MCRs | Utilizes microwave energy to accelerate one-pot, multi-reactant syntheses, often in green solvents. nih.gov | Rapid and high-yield synthesis of highly substituted pyridine rings from simple precursors. |

| C-H Arylation | Direct coupling of a C-H bond on one aromatic ring with an aryl halide on another, catalyzed by a transition metal. chemrxiv.orgchemrxiv.org | Direct attachment of the benzoyl moiety or other functional groups to the pyridine core, avoiding pre-functionalization steps. |

| Bio-based Synthesis | Conversion of renewable feedstocks like glycerol into chemical building blocks such as acrolein for pyridine synthesis. researchgate.net | Greener production of the fundamental pyridine nucleus. |

Exploration of Unconventional Reactivity and Catalytic Transformations

The 2-chloro-3-benzoylpyridine scaffold possesses multiple reactive sites, and future research will aim to exploit these in novel ways beyond predictable nucleophilic substitution at the C-2 position. Understanding and controlling site-selectivity is a major challenge and opportunity.

Emerging research directions include:

Ligand-Controlled Selectivity: In di-substituted pyridines, the choice of ligand in a transition metal-catalyzed cross-coupling reaction can invert the "innate" reactivity, allowing for selective functionalization at a less reactive position. nih.gov For a related scaffold, this could enable selective reactions at positions C-4, C-5, or C-6, leaving the C-2 chlorine for subsequent transformations.

Directed Ortho-Metalation and Remote Lithiation: While nucleophilic attack is common, the use of specialized organolithium reagents can achieve unprecedented regioselective C-6 lithiation of the 2-chloropyridine (B119429) ring. researchgate.net This opens a pathway to functionalize the C-6 position, which is typically difficult to access, creating novel isomers and bi-heterocyclic compounds. researchgate.net

Mechanistic Studies of Catalytic Cycles: The reactivity of 2-chloropyridine in cross-coupling reactions can be unexpectedly low. rsc.org Detailed mechanistic investigations, including computational studies, are revealing that substrates like 2-chloropyridine can form stable, catalytically inactive metal complexes, thus inhibiting the reaction. rsc.org Understanding these deactivation pathways is crucial for designing more robust and efficient catalysts for reactions involving this scaffold. rsc.orgacs.org

| Transformation | Description | Relevance to 2-Chloropyridine Scaffolds |

| Ligand-Controlled Cross-Coupling | Employing specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to direct a catalytic reaction to a specific site on a polysubstituted ring. nih.gov | Enables selective functionalization at positions other than C-2, creating diverse molecular geometries. |

| C-6 Lithiation | Use of a mixed-base system (e.g., BuLi-LiDMAE) to deprotonate the C-6 position of 2-chloropyridine, allowing for subsequent reaction with electrophiles. researchgate.net | Provides a synthetic route to 2,6-disubstituted pyridine derivatives, a valuable structural motif. |

| Catalytic Cycle Investigation | Studying the elementary steps of a catalytic reaction (oxidative addition, transmetalation, reductive elimination) to identify bottlenecks and off-cycle species. rsc.orgacs.org | Leads to the development of more effective catalysts and reaction conditions for challenging cross-coupling reactions. |

Advanced Computational Modeling for Complex Systems and Reaction Prediction

Computational chemistry is an increasingly indispensable tool for predicting molecular properties and rationalizing experimental outcomes. For complex molecules like 3-(2-Acetoxybenzoyl)-2-chloropyridine, in silico methods can guide synthesis and exploration, saving significant time and resources.

Future applications in this area include:

Predicting Physicochemical and Biological Properties: Computational models can predict properties such as water solubility, CNS penetration, and potential biological activities. nih.gov For pyridine-based scaffolds, modeling has been used to optimize compounds for glioblastoma cytotoxicity and anticoagulant activity. nih.govnih.gov Such predictions can prioritize which derivatives to synthesize and test.

Rationalizing Reaction Mechanisms and Selectivity: Density Functional Theory (DFT) computations are used to explore the catalytic cycles of complex reactions. chemrxiv.orgchemrxiv.org This allows researchers to understand the energy barriers of different reaction pathways, rationalize observed chemoselectivity, and predict the outcomes of new substrate combinations. chemrxiv.orgchemrxiv.org

Molecular Docking Studies: To explore potential pharmaceutical applications, the this compound scaffold can be computationally docked into the active sites of target proteins. This approach helps to predict binding affinities and modes, guiding the design of more potent and selective inhibitors. nih.govresearchgate.netufl.edu

| Computational Method | Description | Application to Pyridine Derivatives |

| CNS MPO Algorithm | A multi-parameter optimization algorithm that calculates a score for central nervous system penetration based on molecular properties. nih.gov | Guiding the design of pyridine-based compounds with a higher probability of crossing the blood-brain barrier. nih.gov |

| DFT Mechanistic Analysis | Quantum mechanical calculations to determine the energy of transition states and intermediates in a reaction pathway. chemrxiv.orgchemrxiv.org | Explaining and predicting site-selectivity in C-H arylation reactions involving 2-chloropyridine derivatives. chemrxiv.orgchemrxiv.org |

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict binding conformation and affinity. nih.govufl.edu | Identifying potential protein targets and optimizing the scaffold for improved anticoagulant or other therapeutic activities. nih.govufl.edu |

Integration of Machine Learning in Chemical Synthesis Optimization

The intersection of chemistry, data science, and automation is creating a paradigm shift in how chemical research is conducted. beilstein-journals.org Machine learning (ML) algorithms are being increasingly employed to navigate the complex, multi-variable space of chemical reactions.

Key emerging trends are:

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the outcomes (e.g., yield, selectivity) of new reactions. beilstein-journals.org This can help chemists to select the most promising reaction conditions before ever stepping into the lab.

Automated Reaction Optimization: When integrated with high-throughput experimentation (HTE) platforms, ML algorithms like Bayesian optimization can autonomously explore reaction parameters (temperature, concentration, catalyst loading) to find the global optimum conditions with a minimal number of experiments. beilstein-journals.orgbeilstein-journals.org

Computer-Aided Synthesis Planning (CASP): Retrosynthesis, the process of planning a synthesis backwards from the target molecule, is being transformed by ML. beilstein-journals.orgchemrxiv.org Transfer learning models are being developed specifically for heterocyclic chemistry to propose novel and efficient synthetic routes to complex targets that may not be obvious to a human chemist. chemrxiv.org

| ML Application | Description | Relevance for Complex Heterocycles |

| Bayesian Optimization (BO) | An algorithmic approach that uses a probabilistic model of the objective function (e.g., reaction yield) to select the most informative experiments to run next. beilstein-journals.orgbeilstein-journals.org | Efficiently optimizes multi-variable reaction conditions for the synthesis of this compound derivatives. |

| Retrosynthesis Prediction | Neural networks trained on vast reaction databases to suggest plausible disconnections and precursor molecules for a target structure. chemrxiv.org | Proposes novel synthetic pathways for complex pyridine-containing drug-like molecules. chemrxiv.org |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that use ML to correlate chemical structures with biological activities. nih.govresearchgate.net | Predicts the potential biological effects of novel this compound derivatives, guiding synthetic efforts. nih.govresearchgate.net |

Supramolecular Chemistry Involving this compound Scaffolds

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. The unique electronic and steric features of the this compound scaffold make it an intriguing candidate for the construction of novel supramolecular architectures.

Future research in this domain could explore:

Hydrogen Bonding and Crystal Engineering: The pyridine nitrogen and the carbonyl oxygens of the acetoxybenzoyl group can act as hydrogen bond acceptors. By co-crystallizing with suitable hydrogen bond donors, it may be possible to form predictable and robust supramolecular synthons, such as chains, sheets, or more complex 3D networks. acs.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The pyridine nitrogen is a well-known coordination site for metal ions. mdpi.commdpi.com The scaffold could be used as a ligand to create discrete coordination complexes or, if further functionalized with linker groups like carboxylic acids, as a building block for porous metal-organic frameworks with potential applications in gas storage, separation, or catalysis. mdpi.com

Host-Guest Chemistry: The electron-deficient pyridine ring and the more electron-rich benzoyl moiety create a molecule with distinct electronic regions. This could be exploited in host-guest systems, where the scaffold could bind to specific guest molecules through a combination of hydrogen bonding, π-stacking, and electrostatic interactions.

| Supramolecular Interaction | Description | Potential Application of the Scaffold |

| Charge-Assisted Hydrogen Bonds | Strong hydrogen bonds formed between charged donors and acceptors, which are highly directional and robust. acs.org | Formation of stable co-crystals with acidic or basic molecules, leading to materials with tailored physical properties. |

| Metal Coordination | The donation of a lone pair of electrons from the pyridine nitrogen to a metal center to form a coordinate covalent bond. mdpi.commdpi.com | Creation of luminescent sensors (e.g., with Tb(III) or Eu(III)) or novel catalytic materials. mdpi.com |

| π-π Stacking | Non-covalent attraction between aromatic rings. | Organization of molecules in the solid state, influencing material properties like conductivity or optical behavior. |

Q & A

Basic: How can researchers optimize the synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine to improve yield and purity?

Methodological Answer:

Optimization involves:

- Catalyst Selection : Nickel catalysts (e.g., [NiCl(o-tol)(dppf)]) may enhance cross-coupling efficiency, though 2-chloropyridine derivatives can exhibit unexpected reactivity .

- Reaction Conditions : Elevated temperatures (80–120°C) and anhydrous solvents (e.g., DMF or THF) improve nucleophilic substitution at the chlorinated pyridine site .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the acetoxybenzoyl product.

Table 1 : Example reaction parameters for Suzuki-Miyaura coupling:

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloropyridine | [NiCl(o-tol)(dppf)] | THF | 80 | 45 |

| 3-Chloropyridine | Same | THF | 80 | 78 |

Advanced: What strategies resolve contradictions in catalytic efficiency for functionalizing this compound?

Methodological Answer:

Discrepancies in catalytic performance (e.g., low reactivity of 2-chloropyridine vs. 3-/4-chloropyridine ) require:

- Mechanistic Studies : DFT calculations to map steric/electronic effects of the acetoxybenzoyl group on metal coordination.

- Catalyst Screening : Testing palladium, copper, or bi-metallic systems to bypass nickel’s limitations.

- Kinetic Analysis : Monitoring reaction progress via HPLC or GC-MS to identify rate-limiting steps.

Basic: What spectroscopic techniques characterize this compound’s structural integrity?

Methodological Answer:

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm) and acetoxy methyl groups (δ 2.1–2.3 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and pyridine carbons .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and 1580 cm (pyridine ring) validate functional groups .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H] at m/z 276.05.

Advanced: How does the acetoxybenzoyl group influence bioactivity, and how is this studied?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., replacing acetoxy with methoxy or hydroxyl groups) and test inhibition of HDACs or kinases .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to HDAC active sites.

- Cellular Assays : Dose-response curves (IC) in cancer cell lines (e.g., MCF-7) assess cytotoxicity.

Table 2 : Example bioactivity

| Derivative | HDAC IC (nM) | Cytotoxicity (IC, µM) |

|---|---|---|

| Parent Compound | 120 | 15.2 |

| Methoxy Analog | 450 | >50 |

Basic: What safety considerations apply when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of chlorinated pyridine vapors (irritates respiratory tract) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .

Advanced: How does the chloropyridine moiety affect reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The chlorine atom withdraws electron density, activating the pyridine ring for nucleophilic attack at the 3-position .

- Steric Hindrance : Bulky acetoxybenzoyl groups at the 3-position may reduce accessibility to metal catalysts, necessitating ligand optimization (e.g., bulky phosphines) .

Basic: How is X-ray crystallography applied to determine this compound’s molecular structure?

Methodological Answer:

- Data Collection : Single crystals (grown via slow evaporation in ethanol) are analyzed using Cu-Kα radiation.

- Refinement : SHELXL refines atomic coordinates, resolving disorder in the acetoxy group .

- Challenges : Weak diffraction due to flexible benzoyl groups requires low-temperature (100 K) data collection.

Advanced: How to design reproducible in vitro models for pharmacological testing?

Methodological Answer:

- Cell Line Selection : Use HDAC-overexpressing lines (e.g., HeLa) for target engagement studies .

- Controls : Include positive controls (e.g., trichostatin A) and vehicle (DMSO <0.1%).

- Assay Validation : Repeat experiments in triplicate, reporting SEM and p-values (t-test).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.